Ribosylthymidine diphosphate

Description

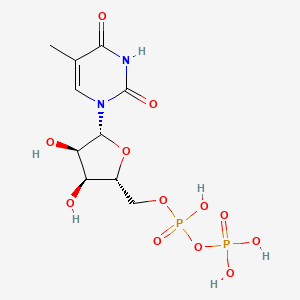

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O12P2 |

|---|---|

Molecular Weight |

418.19 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N2O12P2/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(23-9)3-22-26(20,21)24-25(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

CYDYNVMCEGXBEM-JXOAFFINSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ribosylthymidine Diphosphate

Endogenous Biosynthesis of Ribosylthymidine Diphosphate (B83284)

The endogenous production of ribosylthymidine diphosphate begins with the formation of its precursor, ribothymidine, as a modified base within an RNA molecule. This post-transcriptional modification is subsequently followed by the degradation of the RNA and phosphorylation of the resulting ribothymidine monophosphate.

Ribothymidine is synthesized from uridine (B1682114) residues that are already part of a polynucleotide chain, most notably in transfer RNA (tRNA). core.ac.uk This modification, which creates the characteristic "T" in the TΨC loop of tRNA, is crucial for the proper folding and stability of the tRNA molecule. oaepublish.com

The conversion of uridine to ribothymidine involves the addition of a methyl group to the C5 position of the uracil (B121893) base. This reaction is catalyzed by specific RNA methyltransferases. Two distinct evolutionary pathways have been identified for this methylation event, differing in the enzyme family used and the source of the methyl group. nih.gov

Precursor Pathways for Ribothymidine Formation

Enzymatic Methylation of Uridine within RNA

Role of Folate-Dependent Methyltransferases

In many Gram-positive bacteria, the formation of ribothymidine at position 54 (m5U54) in tRNA is dependent on the folate coenzyme system. ebi.ac.uk The enzyme responsible, known as TrmFO, utilizes N⁵, N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as the one-carbon donor. nih.govebi.ac.uk This reaction mechanism is complex, requiring a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor to facilitate the transfer of the methylene (B1212753) group from the folate donor to the uracil ring. wikipedia.org The discovery of this pathway highlighted a surprising parallel between RNA modification and DNA precursor synthesis, as a similar flavin- and folate-dependent mechanism is used by the alternative thymidylate synthase, ThyX. wikipedia.org The TrmFO-catalyzed reaction is less efficient than the more common S-adenosylmethionine-dependent pathway. nih.gov

Characterization of TrmA Enzymes (tRNA (m5U54) methyltransferase)

In Eukarya, Archaea, and many Gram-negative bacteria like Escherichia coli, the methylation of uridine at position 54 of tRNA is catalyzed by the TrmA enzyme, which is a tRNA (m5U54) methyltransferase. ebi.ac.uktandfonline.com Unlike TrmFO, TrmA utilizes S-adenosyl-L-methionine (AdoMet or SAM) as the methyl group donor. nih.gov The TrmA enzyme is one of the best-characterized RNA modification enzymes. nih.gov Its catalytic mechanism involves the formation of a transient covalent bond between a conserved cysteine residue in the enzyme's active site and the C6 position of the target uracil base. nih.gov This nucleophilic attack makes the C5 position susceptible to methylation by the AdoMet cofactor. nih.gov Structural studies of TrmA in complex with an RNA substrate show that the target uridine (U54) is flipped out of the T-loop and into the enzyme's active site, a necessary step for catalysis to occur. nih.gov Interestingly, TrmA and the folate-dependent TrmFO enzymes appear to have a mutually exclusive phylogenetic distribution, suggesting that organisms typically possess one pathway or the other for m5U54 formation in tRNA. ebi.ac.uk

Table 1: Comparison of Enzymes Catalyzing Ribothymidine (m5U54) Formation in tRNA

| Feature | TrmA | TrmFO |

| Enzyme Class | S-adenosyl-L-methionine (AdoMet)-dependent Methyltransferase | Flavin- and Folate-dependent Methyltransferase |

| Methyl Donor | S-adenosyl-L-methionine (AdoMet/SAM) | N⁵, N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) |

| Cofactor(s) | None | Flavin Adenine Dinucleotide (FAD), NAD(P)H |

| Organism Distribution | Eukarya, Archaea, many Gram-negative Bacteria (e.g., E. coli) | Many Gram-positive Bacteria (e.g., B. subtilis), some other bacteria |

| Catalytic Residue | Cysteine | Not applicable (different mechanism) |

| References | ebi.ac.uk, tandfonline.com, nih.gov | wikipedia.org, ebi.ac.uk, nih.gov |

rTMP → rTDP : The first phosphorylation is catalyzed by a nucleoside monophosphate kinase.

rTDP → rTTP : The second phosphorylation is catalyzed by a nucleoside diphosphate kinase.

This stepwise phosphorylation is the canonical route for the synthesis of all nucleoside triphosphates required for nucleic acid synthesis and cellular metabolism. wiley.com

The conversion of ribothymidine monophosphate to its diphosphate form is mediated by specific kinase enzymes that transfer a phosphate (B84403) group from a donor, typically ATP.

The first phosphorylation step, converting rTMP to rTDP, is catalyzed by a nucleoside monophosphate (NMP) kinase. In prokaryotes, UMP kinase (EC 2.7.4.22) is highly specific for UMP. qmul.ac.uk However, in eukaryotes, a bifunctional UMP/CMP kinase (EC 2.7.4.14) is responsible for phosphorylating both UMP and CMP, and it may exhibit broader substrate specificity that could accommodate rTMP. tandfonline.comqmul.ac.uk Studies on uridylate kinase from yeast have shown that while it has a preference for UMP, it can also bind other nucleotides like AMP, indicating a degree of flexibility in substrate recognition. nih.govnih.gov Furthermore, phosphotransferases with broad acceptor profiles, such as one from Erwinia herbicola, have been shown to phosphorylate ribothymidine, demonstrating that enzymatic pathways for its phosphorylation exist. biopolymers.org.ua

The second phosphorylation, from rTDP to ribosylthymidine triphosphate (rTTP), is catalyzed by Nucleoside Diphosphate Kinase (NDK or NDPK, EC 2.7.4.6). wikipedia.orgwiley.com NDKs are ubiquitous and essential housekeeping enzymes responsible for maintaining the balance of cellular nucleoside triphosphate pools. nih.gov They exhibit broad substrate specificity, meaning they can use any nucleoside triphosphate (like ATP or GTP) as a phosphate donor to phosphorylate any nucleoside diphosphate (including purines and pyrimidines, with either ribose or deoxyribose sugars). ebi.ac.ukwiley.com Therefore, NDK can readily catalyze the reaction: rTDP + ATP ⇌ rTTP + ADP.

Table 2: Kinases in the this compound Pathway

| Reaction Step | Product | Enzyme Class | Potential Enzyme(s) | Phosphate Donor |

| rTMP → rTDP | This compound | Nucleoside Monophosphate Kinase | UMP/CMP Kinase (Eukaryotic), Phosphotransferases | ATP |

| rTDP → rTTP | Ribosylthymidine Triphosphate | Nucleoside Diphosphate Kinase | Nucleoside Diphosphate Kinase (NDK/NDPK) | ATP (or other NTPs) |

Subsequent Phosphorylation Mechanisms to this compound

Salvage Pathways and Interconversion of Ribosylthymidine Derivatives

The synthesis of this compound predominantly relies on salvage pathways that recycle pre-existing nucleosides, rather than the de novo synthesis pathway which builds nucleotides from simpler precursor molecules. frontiersin.org This is largely because its constituent base, ribosylthymine (also known as 5-methyluridine), is not a primary product of de novo pyrimidine (B1678525) synthesis but arises from the post-transcriptional modification of uridine within tRNA molecules. nih.govquora.com

Recovery and Reuse of Ribosylthymidine from Nucleic Acid Turnover

The primary source for ribosylthymidine is the degradation of tRNA. nih.gov Ribosylthymine is a characteristic modified base found in the TΨC loop of most tRNA molecules, where it contributes to the structural stability of the tRNA. nih.govquora.com During the normal cellular process of nucleic acid turnover, tRNAs are broken down, releasing their constituent nucleosides, including ribosylthymidine.

Once released, ribosylthymidine can be reclaimed by the pyrimidine salvage pathway. This process is analogous to the well-established salvage of deoxythymidine. oup.com The key steps are:

Phosphorylation to Monophosphate: The salvaged ribosylthymidine is first phosphorylated to form ribosylthymidine monophosphate (rTMP). This reaction is catalyzed by thymidine (B127349) kinase (TK), an enzyme that transfers a phosphate group from ATP to the nucleoside. oup.comnih.gov There are two main forms of this enzyme in mammalian cells: a cytosolic form (TK1) and a mitochondrial form (TK2). nih.govnih.gov

Conversion to Diphosphate: Ribosylthymidine monophosphate (rTMP) is subsequently phosphorylated to this compound (rTDP). This second phosphorylation step is catalyzed by thymidylate kinase (TMPK). nih.govbiologists.com

This salvage mechanism ensures that the cell can efficiently reuse valuable biomolecules, which is energetically less demanding than de novo synthesis. frontiersin.org

Pathways for Nucleotide Interconversion relevant to this compound

The metabolic fate of rTDP is governed by a series of reversible phosphorylation reactions that allow for its interconversion with other nucleotide forms. These pathways are crucial for maintaining the appropriate balance of nucleotides required for various cellular processes.

The key enzyme family in this context is the nucleoside diphosphate kinases (NDPKs). nih.gov These enzymes catalyze the transfer of the terminal (gamma) phosphate group from a nucleoside triphosphate (NTP), most commonly ATP, to a nucleoside diphosphate (NDP). weebly.com

The primary interconversion pathway involving rTDP is its phosphorylation to ribosylthymidine triphosphate (rTTP):

rTDP + ATP ⇌ rTTP + ADP

This reaction, catalyzed by NDPK, is readily reversible, allowing the cell to modulate the levels of rTDP and rTTP according to metabolic needs. The pool of pyrimidine nucleotides, including UMP, UDP, and UTP, is interconnected through such kinase-mediated reactions, ensuring a dynamic equilibrium is maintained. weebly.commdpi.com

Regulation of this compound Homeostasis

The cellular concentration of this compound and its derivatives is meticulously controlled to meet cellular demands while preventing imbalances that could be detrimental. This regulation occurs at multiple levels, including the direct modulation of enzyme activity through allosteric effectors and the control of enzyme synthesis via transcriptional and translational mechanisms.

Allosteric Regulation of Key Metabolic Enzymes

Allosteric regulation provides a mechanism for rapid, fine-tuned control of metabolic flux in response to changing concentrations of key metabolites. Several enzymes involved in the broader pyrimidine metabolic network, which influences rTDP levels, are subject to such control.

Thymidylate Kinase (TMPK): The activity of human thymidylate kinase (hTMPK), which converts rTMP to rTDP, is linked to significant conformational changes. The enzyme transitions between open, partially-closed, and fully-closed states, and this dynamic movement is crucial for catalysis. acs.org This inherent flexibility suggests that the equilibrium between these states could be shifted by allosteric effectors, and indeed, allosteric inhibitors for TMPK are an area of active research. acs.orgresearchgate.net

| Enzyme | Function in Pathway | Allosteric Regulator | Effect | Reference |

|---|---|---|---|---|

| Ribonucleotide Reductase (RNR) | Controls overall (deoxy)ribonucleotide pool | ATP | Activates overall activity | elifesciences.orgacs.org |

| Ribonucleotide Reductase (RNR) | Controls overall (deoxy)ribonucleotide pool | dATP | Inhibits overall activity | nih.govfrontiersin.org |

| Ribonucleotide Reductase (RNR) | Determines substrate preference | ATP, dATP, dGTP, TTP | Modulates substrate specificity | diva-portal.orgacs.org |

| Thymidylate Synthase (hTS) | Catalyzes dTMP synthesis (de novo) | Designed Peptidic Inhibitors (e.g., "LR" peptide) | Inhibits by binding to dimer interface and stabilizing inactive form | pnas.orgrcsb.org |

Transcriptional and Translational Control Mechanisms Affecting this compound Levels

Long-term regulation of rTDP pools is achieved by controlling the amount of key metabolic enzymes synthesized. This is accomplished through complex transcriptional and translational control systems.

Transcriptional Regulation: The synthesis of key salvage enzymes is often linked to the cell cycle and proliferative state. The gene for cytosolic thymidine kinase (TK1), for example, is tightly regulated, with its expression largely limited to the S phase of the cell cycle. oup.comuniprot.org This control is exerted primarily by the gene's promoter, which ensures that the enzyme is produced when DNA synthesis is active. nih.gov In mouse cells, evidence also suggests a role for antisense transcription in negatively regulating TK expression in resting cells. oup.comnih.gov In plants, pyrimidine starvation triggers a broad transcriptional reprogramming, leading to the upregulation of salvage pathway genes to compensate for the deficit. frontiersin.org

Post-Transcriptional and Translational Regulation: Enzyme levels are not always a direct reflection of transcription rates. Studies on the human thymidine kinase gene have shown that its expression can be controlled at the level of mRNA processing, independent of the transcription rate or the stability of the final mRNA transcript. nih.gov Furthermore, in some systems, TK mRNA can be present at high levels while enzyme levels remain low until a specific point in the cell cycle, indicating a block at the translational level that is later released. capes.gov.br A clear example of cytoplasmic translational control is seen in the alga Acetabularia, where thymidylate kinase activity increases at specific developmental stages even in the absence of a nucleus. This indicates that the mRNA for the enzyme is stable in the cytoplasm and its translation is the regulated event. biologists.com

| Gene / Enzyme | Regulatory Mechanism | Key Findings | Organism / System | Reference |

|---|---|---|---|---|

| Thymidine Kinase (TK) | Transcriptional Control | Promoter activity restricts expression primarily to the S phase of the cell cycle. | Human, Rat, Mouse | oup.comnih.govcapes.gov.br |

| Thymidine Kinase (TK) | Antisense Transcription | Antisense transcripts are upregulated in resting cells, suggesting a negative regulatory role. | Mouse | nih.gov |

| Thymidine Kinase (TK) | Post-Transcriptional Processing | Regulation occurs by controlling the processing of mRNA precursors, not transcription initiation. | Human (HL-60 cells) | nih.gov |

| Thymidine Kinase (TK) | Translational Control | Enzyme levels can be uncoupled from mRNA levels, indicating regulation of protein synthesis. | Rat (transfected cells) | capes.gov.br |

| Thymidylate Kinase (TMPK) | Translational Control | Enzyme activity is regulated cytoplasmically via translation of stable, pre-existing mRNA. | Acetabularia (alga) | biologists.com |

| Pyrimidine Salvage Pathway Genes | Transcriptional Control | Genes are transcriptionally upregulated in response to pyrimidine starvation. | Arabidopsis (plant) | frontiersin.org |

Roles of Ribosylthymidine in Rna Biology and Function

Incorporation and Post-Transcriptional Modification of RNA

The journey of ribosylthymidine into a functional RNA molecule is a testament to the highly regulated and specific nature of post-transcriptional modifications. These modifications are not random additions but rather precisely targeted enzymatic alterations that fine-tune the function of the RNA.

Specificity of Ribosylthymidine Incorporation into Transfer RNA (tRNA)

Ribosylthymidine, also known as 5-methyluridine (B1664183) (m5U), is almost universally found at position 54 in the T-loop (or TΨC loop) of both eukaryotic and bacterial tRNA molecules. wikipedia.org This modification is not incorporated during the initial transcription of the tRNA gene. Instead, a uridine (B1682114) residue is inserted at this position, which is then post-transcriptionally methylated by a specific enzyme to form ribosylthymidine. wikipedia.orgnih.gov This enzymatic process ensures the precise placement of ribosylthymidine, highlighting its functional significance. The sequence G-T-Ψ-C is a common motif in loop IV of most tRNAs involved in the protein synthesis elongation cycle. nih.gov In mutant strains lacking the enzyme responsible for this modification, this sequence reads G-U-Ψ-C, demonstrating the specific conversion of uridine to ribosylthymidine. nih.gov

Presence and Significance in Ribosomal RNA (rRNA)

While most renowned for its role in tRNA, ribosylthymidine and similar modifications are also present in ribosomal RNA (rRNA), the core component of ribosomes. wikipedia.orgwikipedia.org T-loop motifs, which characteristically contain ribosylthymidine in tRNA, have been identified in various non-coding RNAs, including rRNA. tandfonline.com These motifs are considered important structural building blocks. tandfonline.com In some organisms, enzymes that methylate uridine to form ribosylthymidine have been shown to act on both tRNA and rRNA. tandfonline.com For example, in E. coli, three distinct enzymes are responsible for creating m5U modifications at different sites in tRNA and 23S rRNA. tandfonline.com The presence of these modifications in rRNA suggests a role in stabilizing the tertiary structure of the ribosome, which is essential for its function in protein synthesis. tandfonline.com

Diversity and Impact of RNA Modifications

The chemical modification of RNA is a widespread phenomenon, with over 170 different modifications identified to date. nih.gov Transfer RNAs are the most heavily modified class of RNA, with each molecule typically containing several modified nucleosides. nih.govmdpi.comnih.gov These modifications are not merely decorative; they significantly expand the chemical and functional diversity of RNA. nih.govnih.gov They can be simple, like the methylation that produces ribosylthymidine, or highly complex, involving the addition of large chemical groups. nih.gov This diversity of modifications allows for the fine-tuning of RNA structure and function, impacting everything from folding and stability to interactions with other molecules. nih.govencyclopedia.pub The dynamic nature of these modifications, with their addition and removal in response to cellular signals, adds another layer of regulation to gene expression. nih.gov

Structural and Conformational Contributions in RNA Molecules

The presence of ribosylthymidine and other modified nucleosides has profound effects on the three-dimensional structure of RNA, influencing its stability, folding, and dynamic properties. These structural contributions are critical for the proper functioning of RNA molecules.

Stabilization of tRNA Tertiary Structure and L-Shaped Conformation

Functional Implications in Cellular Processes

Ribosylthymidine, a modified nucleoside found in transfer RNA (tRNA), has significant functional implications in a variety of cellular processes. Its presence, particularly as 5-methyluridine (m5U) at position 54 in the TΨC loop of tRNA, influences gene expression, translation, RNA stability, and is interconnected with fundamental metabolic pathways.

Modulation of Gene Expression and Translation Efficiency.quora.com

The modification of uridine to ribosylthymine in tRNA is a crucial factor in modulating gene expression and the efficiency of protein synthesis. quora.com This modification, while not always essential for cell viability under laboratory conditions, plays a significant role in optimizing translational processes. asm.org

The structural integrity of tRNA, reinforced by modifications like ribosylthymidine, is paramount for maintaining the correct reading frame during protein synthesis. quora.com Hypomodified tRNAs can lead to translational misreading errors. mdpi.com The presence of m5U54 in tRNA has been shown to be involved in translation fidelity. mdpi.com Studies have demonstrated that the absence of this modification can lead to a significant loss of fidelity during translation. mdpi.com

Impact on Codon Discrimination and Decoding Capabilities

Interaction with Ribosomal Machinery and Translational Regulation

Ribosylthymidine at position 54 (m5U54) in the T-loop of tRNA plays a role in the interaction of the tRNA with the ribosome, thereby influencing translational regulation. mdpi.com The T-arm and elbow region of the tRNA, where m5U54 is located, interact with the large ribosomal subunit. mdpi.com This interaction is crucial for the proper accommodation of the tRNA in the ribosome's A-site and for the subsequent translocation process. mdpi.com

Influence on RNA Stability and Turnover Pathways.capes.gov.br

Hypomodified tRNAs with compromised tertiary structures are recognized and degraded by tRNA quality control pathways to prevent their accumulation and participation in translation. mdpi.com Therefore, the presence of modifications like ribosylthymidine is indirectly linked to RNA stability by ensuring the proper folding and structural integrity of the tRNA molecule. Furthermore, since translation rates are connected to mRNA stability, the influence of m5U54 on translational efficiency can also have a downstream effect on the turnover of mRNA molecules. pnas.org

Interconnections with One-Carbon Metabolism and Folate Pathways.asm.org

The biosynthesis of ribosylthymidine in tRNA is intricately linked to one-carbon metabolism and folate pathways. asm.org In many Gram-positive bacteria, the methylation of uridine in tRNA to form ribosylthymidine is a folate-dependent process that does not involve the usual methyl donor, S-adenosylmethionine (SAM). nih.govnih.gov Instead, it utilizes a methylene (B1212753) group from 5,10-methylenetetrahydrofolate. nih.gov

This connection highlights a key metabolic divergence, as most other methylation reactions, including those in DNA and other RNA species, rely on SAM. creative-proteomics.com The folate-dependent pathway for ribothymidine synthesis underscores the importance of folate metabolism in providing the necessary one-carbon units for tRNA modification. ekb.egoregonstate.edu This pathway is distinct from the synthesis of deoxythymidylate (dTMP) for DNA, which also utilizes folate derivatives. frontiersin.org The competition for folate-derived one-carbon units between tRNA modification and DNA synthesis suggests a potential regulatory link between these fundamental cellular processes. frontiersin.org

Biological Significance and Pathophysiological Considerations of Ribosylthymidine Diphosphate Metabolism

Maintenance of Cellular Homeostasis and Genomic Integrity through RNA Function

The modification of uridine (B1682114) to 5-methyluridine (B1664183) (m5U) at specific positions within RNA molecules is critical for maintaining cellular homeostasis. This modification, found almost universally in the T-loop of bacterial and eukaryotic cytosolic tRNAs at position 54 (m5U54), is essential for stabilizing the tRNA's three-dimensional L-shaped structure. wikipedia.orgmedchemexpress.commdpi.com This structural stability is paramount for the proper functioning of tRNA in protein synthesis. medchemexpress.compnas.org By ensuring the correct folding and stability of tRNA, the m5U modification contributes to the accuracy and efficiency of translation. medchemexpress.comijbs.com

The enzymes responsible for creating the m5U54 modification, such as TrmA in E. coli and its homolog Trm2 in yeast, act as tRNA chaperones, promoting correct folding independent of their catalytic activity. nih.govnih.gov This dual function enhances tRNA maturation and the subsequent charging with amino acids (aminoacylation), directly impacting the fidelity of the proteome. pnas.orgbiorxiv.org

Beyond tRNA, m5U modifications are also found in rRNA, where they contribute to ribosome function. medchemexpress.comtandfonline.com In human mitochondria, the enzyme TRMT2B catalyzes the m5U modification in both mitochondrial tRNAs and the 12S rRNA. tandfonline.com The proper functioning of these RNA molecules is essential for the synthesis of proteins required for oxidative phosphorylation, a cornerstone of cellular energy production. tandfonline.com

While the direct link between ribosylthymidine metabolism and DNA is less pronounced than that of its deoxyribonucleoside counterpart, thymidine (B127349), the integrity of the genome is indirectly maintained. baseclick.eu By ensuring the fidelity of protein synthesis through stable and functional tRNAs and rRNAs, the m5U modification helps prevent the accumulation of misfolded or non-functional proteins that could otherwise lead to cellular stress and genomic instability. ijbs.comnih.gov Furthermore, emerging evidence indicates that RNA modifications can influence DNA repair pathways and the stability of DNA-RNA hybrids (R-loops), suggesting a more direct, albeit complex, role in maintaining genome integrity. nih.gov

Consequences of Altered Ribosylthymidine Modification and Metabolism

Alterations in the pathways that lead to ribosylthymidine modification can have significant pathophysiological consequences. When the enzymes that catalyze the formation of m5U are absent or dysfunctional, the resulting "hypomodified" RNAs can lead to a range of cellular defects.

Phenotypes Associated with Hypomodified tRNAs and rRNA in Model Organisms

In various model organisms, the deletion of genes encoding m5U-methyltransferases, such as trmA in E. coli and trm2 in Saccharomyces cerevisiae, has been studied extensively. While these knockout strains are often viable under ideal laboratory conditions, they exhibit distinct phenotypes, particularly under competitive or stress conditions. nih.govbiorxiv.org

Research shows that E. coli strains lacking TrmA (ΔtrmA) exhibit global defects in tRNA aminoacylation, with a collective decrease of about 10% compared to wild-type strains. pnas.orgbiorxiv.org This leads to codon-specific translation defects, reducing the cellular fitness of these strains in competitive environments. pnas.orgbiorxiv.org Similarly, in the yeast S. cerevisiae, the absence of the Trm2 enzyme (the homolog of TrmA) results in subtle defects in ribosome occupancy at specific codons, suggesting codon-specific translation issues. pnas.orgbiorxiv.org Furthermore, cells lacking Trm2 exhibit altered tRNA modification patterns beyond just m5U, indicating that this modification is important for promoting the inclusion of other modifications, particularly in the anticodon loop. pnas.orgnih.gov

The following table summarizes key findings in model organisms lacking the primary m5U-modifying enzymes.

| Model Organism | Gene/Enzyme Deleted | Affected RNA | Observed Phenotypes |

| Escherichia coli | trmA (TrmA) | tRNA | Reduced global tRNA aminoacylation (~10%), codon-specific translation defects, decreased cellular fitness under competition. pnas.orgnih.govbiorxiv.org |

| Saccharomyces cerevisiae | trm2 (Trm2) | tRNA | Altered tRNA modification landscape, subtle codon-specific translation defects, desensitization to ribosome translocation inhibitors. pnas.orgpnas.orgnih.gov |

| Human Cells (in vitro) | TRMT2B (TRMT2B) | Mitochondrial tRNA, 12S rRNA | No obvious phenotype in cellular growth, RNA stability, or mitochondrial translation under standard conditions. tandfonline.com |

Role in Stress Adaptation and Cellular Responses

The modification of tRNA and rRNA with ribosylthymidine is a critical component of the cellular stress response. plos.org While often nonessential for survival in optimal conditions, these modifications become important for maximizing cellular fitness under various stressors. nih.govnih.gov For instance, the levels of certain tRNA modifications, including those related to uridine, are dynamically regulated in response to different toxicants like hydrogen peroxide or arsenite. plos.org

In S. cerevisiae, cells lacking the Trm2 enzyme, and therefore the m5U54 modification, show altered sensitivity to drugs that inhibit ribosome translocation, such as hygromycin B. pnas.org Specifically, the growth and gene expression of trm2Δ cells are less affected by these inhibitors compared to wild-type cells, suggesting that the m5U54 modification modulates the speed and dynamics of ribosome translocation during protein synthesis. pnas.orgnih.gov This modulation allows wild-type cells to fine-tune translation in response to stress, a capability that is compromised in the mutant strains. nih.gov The regulation of translation elongation is a key mechanism for controlling the expression of stress-response genes, which are often biased in their codon usage. nih.govnih.gov

Furthermore, the absence of certain modifications can make tRNAs more susceptible to degradation, which can be part of a regulated stress response. ijbs.com The dynamic reprogramming of tRNA modifications represents a layer of translational control that allows cells to adapt their proteome to survive adverse conditions. plos.org

Association with Defined Cellular Dysfunctions and Disease States

Defects in the metabolism and modification of nucleosides, including those related to ribosylthymidine, are linked to a variety of human diseases. ijbs.comwiley.com Many of these are mitochondrial diseases, as mitochondrial tRNAs (mt-tRNAs) are heavily modified to ensure the proper synthesis of proteins essential for cellular respiration. tandfonline.comnih.gov A lack of proper mt-tRNA modification can lead to severe and life-threatening conditions like mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS). ijbs.comnih.govdntb.gov.ua

While a direct link between a deficiency in ribosylthymidine diphosphate (B83284) metabolism and a specific disease is not as clearly defined as for other nucleoside pathways, the enzymes involved are implicated in disease. For example, the human homolog of TrmA, TRMT2A, has been identified as a potential biomarker for the recurrence of certain cancers and a possible target for treating polyQ diseases. biorxiv.orgbiorxiv.org Additionally, the treatment of cancer with drugs like 5-fluorouracil (B62378) (5-FU) has been shown to cause hypomodification of both tRNA and rRNA, including a significant reduction in m5U levels. nih.gov This disruption of RNA modification is now thought to be a key part of 5-FU's mechanism of action. nih.gov

Advanced Research Methodologies and Future Directions in Ribosylthymidine Diphosphate Research

Analytical Techniques for Quantitative and Qualitative Assessment of Ribosylthymidine Diphosphate (B83284)

Accurate assessment of ribosylthymidine diphosphate in complex biological mixtures requires powerful analytical tools capable of separating and identifying structurally similar nucleotide species. High-performance liquid chromatography and mass spectrometry are the cornerstones of this analytical effort.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify components in a mixture. wikipedia.org The principle of HPLC involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). biomedpharmajournal.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different rates, which allows for their separation. wikipedia.org

Due to the highly polar and charged nature of nucleotides like this compound, standard reversed-phase HPLC is often ineffective at retaining them on the nonpolar stationary phase. longdom.orgqut.edu.au To overcome this, specialized HPLC methods are employed.

Ion-Pair Reversed-Phase (IP-RP) HPLC : This is a widely used technique for analyzing nucleotides. longdom.org It involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, to the mobile phase. longdom.org This reagent has a hydrophobic part that interacts with the reversed-phase column and an ionic part that pairs with the charged phosphate (B84403) groups of the nucleotide. This interaction neutralizes the charge, allowing the nucleotide to be retained and separated on a nonpolar stationary phase like C18. longdom.org

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative method that is well-suited for separating highly polar compounds. wikipedia.orgqut.edu.au In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. wikipedia.org This creates a water-rich layer on the surface of the stationary phase, and polar analytes like nucleotides are separated based on their partitioning between this layer and the mobile phase. qut.edu.au

Table 1: Comparison of HPLC Methods for Nucleotide Separation

| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Principle | Employs ion-pairing reagents to neutralize the charge of polar analytes, allowing for separation on a nonpolar stationary phase. longdom.org | Separates polar analytes on a polar stationary phase based on their partitioning into an aqueous layer adsorbed on the surface. wikipedia.orgqut.edu.au |

| Stationary Phase | Nonpolar (e.g., C18). longdom.org | Polar (e.g., silica, amide). wikipedia.org |

| Mobile Phase | Typically an aqueous buffer mixed with an organic solvent (e.g., methanol, acetonitrile) and an ion-pairing reagent. longdom.org | High concentration of organic solvent (e.g., acetonitrile) with a small percentage of aqueous buffer. wikipedia.org |

| Advantages | Robust and widely established for nucleotide separation. longdom.org | Compatible with mass spectrometry as it avoids non-volatile ion-pairing salts. qut.edu.au Excellent for very polar compounds. |

| Disadvantages | Ion-pairing reagents can be harsh on columns and are often incompatible with mass spectrometry. qut.edu.au | Can have longer equilibration times and may be sensitive to the water content of the sample and mobile phase. |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and preferred approach for the unambiguous identification and quantification of modified ribonucleosides. nih.govmit.edu This technique offers high sensitivity and specificity, making it ideal for detecting low-abundance molecules in complex biological samples. mit.edu

The process begins with the separation of ribonucleosides by HPLC. nih.gov The eluent from the HPLC column is then directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. nih.gov Modified ribonucleosides, such as ribosylthymidine (also known as 5-methyluridine), are identified by a characteristic mass shift compared to the canonical nucleosides. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of confirmation. In MS/MS, a specific parent ion (e.g., the ion corresponding to ribosylthymidine) is selected and fragmented. The resulting fragment ions create a unique "fingerprint" spectrum that confirms the molecule's identity and structure, helping to distinguish it from isomers. nih.govresearchgate.net This capability is crucial for accurately mapping modifications within RNA sequences. nih.gov Recent advancements in LC-MS/MS technology are continually improving the ability to secure "gold-standard" quality information for both qualitative and quantitative analysis of RNA modifications. nih.gov

Isotopic labeling is a dynamic approach used to trace the flow of atoms through metabolic pathways. nih.gov This method involves supplying cells or organisms with substrates (tracers) enriched with stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov These labeled precursors, like [U-¹³C] glucose or [¹⁵N] glutamine, are taken up by cells and incorporated into various metabolites during synthesis. nih.gov

By using LC-MS to analyze the mass distributions of downstream metabolites, researchers can track the incorporation of these heavy isotopes. nih.gov For instance, the synthesis of this compound from a labeled precursor would result in a product with a higher mass than the unlabeled version. The specific mass shift reveals how many labeled atoms have been incorporated, providing quantitative insights into the activity of the metabolic pathways involved in its production. nih.gov

This stable isotope-resolved metabolomics (SIRM) approach is powerful for:

Quantifying metabolic fluxes : Determining the rates of synthesis and turnover of metabolites.

Elucidating pathway activity : Understanding how different metabolic routes contribute to the production of a specific compound under various conditions. nih.gov

Discovering metabolic alterations : Identifying changes in metabolism in response to drugs or in disease states. nih.gov

Unlike traditional radiometric methods that use radioactive isotopes, stable isotope tracers are not hazardous, allowing for safer and more flexible experimental designs, including in human studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Modified Ribonucleoside Identification

Biocatalytic and Enzymatic Synthesis Approaches for this compound and Analogs

Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly efficient alternative to traditional chemical synthesis. chemicalindustryjournal.co.ukfrontiersin.org These methods are increasingly used for the production of complex molecules like nucleosides and their phosphorylated derivatives.

The synthesis of a pyrimidine (B1678525) nucleoside diphosphate like this compound can be achieved through an enzymatic cascade starting from simple, readily available precursors. mdpi.com For example, a potential pathway could start with a nucleobase like uracil (B121893) and 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). mdpi.com A cascade of enzymes then sequentially modifies the substrate to build the final product. researchgate.net The integration of phosphate donor recycling systems, such as using polyphosphate kinase, can further drive the reaction towards the desired triphosphate product and improve yields. frontiersin.org

Table 2: Illustrative Enzymatic Cascade for Pyrimidine Nucleoside Diphosphate Synthesis

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | Orotate (B1227488) phosphoribosyltransferase (OPRT) | Converts orotate and PRPP to orotidine-5′-monophosphate (OMP). researchgate.net |

| 2 | Orotidine-5′-monophosphate decarboxylase (ODC) | Decarboxylates OMP to form uridine-5′-monophosphate (UMP). researchgate.net |

| 3 | Uridine (B1682114) monophosphate kinase (UMPK) | Phosphorylates UMP to form uridine-5'-diphosphate (B1205292) (UDP). researchgate.net |

| 4 | Thymidylate synthase (ThyA) & Dihydrofolate reductase (DHFR) | (Hypothetical for ribosylthymidine) A methyltransferase could potentially convert UDP to this compound. In deoxyribonucleotide synthesis, this step involves methylation of dUMP. |

| 5 | Nucleoside diphosphate kinase (NDPK) | Can be used to interconvert different nucleoside diphosphates and triphosphates. |

While natural enzymes are effective catalysts, they may not be optimal for industrial-scale synthesis due to limitations in stability, substrate specificity, or reaction rate. frontiersin.org Enzyme engineering aims to overcome these limitations by modifying the amino acid sequence of an enzyme to improve its properties. infinitabiotech.com

Two primary strategies are employed:

Rational Design : This approach uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations intended to produce a desired change in function. infinitabiotech.com

Directed Evolution : Mimicking natural selection, this method involves creating a large library of randomly mutated enzyme variants. illinois.edu This library is then screened for variants with enhanced properties (e.g., higher catalytic efficiency or stability). This process can be repeated over several generations to accumulate beneficial mutations, often leading to dramatic improvements in enzyme function without requiring prior knowledge of its structure. infinitabiotech.comillinois.edu

Researchers have successfully engineered enzymes like deoxyribose-5-phosphate aldolase (B8822740) to broaden their function and efficiently produce building blocks for nucleoside-based medicines. chemicalindustryjournal.co.uk Similarly, enzymes in the pyrimidine synthesis pathway, such as kinases or phosphorylases, could be engineered to more efficiently accept specific substrates or operate under industrial process conditions, thereby enhancing the production of this compound and its analogs. chemicalindustryjournal.co.uknih.gov

One-Pot Multienzymatic Synthesis Systems for Pyrimidine Nucleosides

Genetic and Molecular Biology Tools for Investigating this compound Function

The functional significance of this compound is intricately linked to its presence in RNA molecules, where it is synthesized post-transcriptionally. Understanding its roles necessitates the use of sophisticated genetic and molecular biology techniques that allow for the manipulation and study of the enzymes responsible for its formation.

Targeted Gene Deletion and Overexpression Studies in Cellular Models

Targeted gene deletion and overexpression are powerful strategies to elucidate the in vivo consequences of the absence or abundance of a specific modification. In the context of ribosylthymidine, these studies have primarily focused on the genes encoding the tRNA (m⁵U54) methyltransferases, such as trmA in bacteria and its homolog TRMT2A in humans.

In Escherichia coli, the deletion of the trmA gene, which is responsible for the formation of ribothymidine at position 54 of tRNA, has been shown to be lethal, indicating a critical role for this modification in bacterial viability. nih.gov This lethality suggests that the absence of ribothymidine in the T-loop of tRNA disrupts essential cellular processes, possibly by affecting tRNA stability or its proper folding, which is crucial for its function in translation. nih.govresearchgate.net In contrast, in the budding yeast Saccharomyces cerevisiae, the deletion of the homologous gene, Trm2, is not essential for survival under standard laboratory conditions. nih.gov This difference highlights the varying importance of this modification across different domains of life.

While complete deletion of trmA in E. coli is lethal, studies on hypomodified tRNAs in various organisms have revealed that the lack of core modifications, including ribothymidine, can lead to the degradation of tRNA through quality control pathways. researchgate.net This suggests that one of the primary functions of ribothymidine is to ensure the structural integrity and stability of tRNA molecules. researchgate.net

Mutagenesis and Functional Characterization of Modifying Enzymes

Site-directed mutagenesis is a cornerstone technique for dissecting the structure-function relationships of enzymes. By altering specific amino acid residues in the catalytic or binding sites of tRNA methyltransferases, researchers can identify key residues involved in substrate recognition, catalysis, and cofactor binding.

Studies on the E. coli TrmA enzyme have identified several critical residues through mutagenesis. nih.gov For example, mutation of the catalytic cysteine (C324A) significantly reduces both enzymatic activity and RNA binding. nih.gov Similarly, mutations in the putative S-adenosylmethionine (SAM)-binding site (G220D), the residue responsible for proton abstraction during catalysis (E358K), and a residue interacting with the target uridine (Q190A) were all found to be important for RNA binding. nih.gov Furthermore, mutating residues H125 and F106 was shown to decrease tRNA binding and methylation by disrupting the tertiary interaction between the T- and D-loops of the tRNA substrate. nih.gov

Similar studies on the human homolog, TRMT2A, have further illuminated the conserved mechanisms of ribothymidine synthesis. nih.gov These mutagenesis experiments, combined with biochemical assays, provide a detailed map of the enzyme's active site and its interaction with both the tRNA substrate and the methyl donor, SAM. The findings from these studies are crucial for understanding how these enzymes achieve their specificity and catalytic efficiency.

| Mutation | Affected Residue Function | Observed Effect | Reference |

|---|---|---|---|

| C324A | Catalytic Cysteine | Reduced enzymatic activity and RNA binding | nih.gov |

| G220D | Putative SAM-binding site | Reduced RNA binding | nih.gov |

| E358K | Proton abstraction for catalysis | Reduced RNA binding | nih.gov |

| Q190A | Interaction with target uridine | Reduced RNA binding | nih.gov |

| H125A | Tertiary interaction of T- and D-loop | Reduced tRNA binding and methylation | nih.gov |

| F106A | Tertiary interaction of T- and D-loop | Reduced tRNA binding and methylation | nih.gov |

Emerging Research Avenues

The study of this compound is expanding beyond its classical role in tRNA, with new research directions promising to uncover novel functions and regulatory mechanisms.

Exploration of this compound Roles in Non-Coding RNAs beyond tRNA and rRNA

While ribothymidine is a well-known modification in the T-loop of most tRNAs and has been identified in ribosomal RNA (rRNA), its presence and function in other classes of non-coding RNAs (ncRNAs) are still largely unexplored. frontiersin.orgnih.gov The discovery that RNA modifications can exist in messenger RNAs (mRNAs) and various ncRNAs has opened up new avenues of investigation. nih.govwiley.com

Recent research has shown that the E. coli TrmA enzyme, responsible for tRNA methylation, is also capable of methylating the T-loop of transfer-messenger RNA (tmRNA) and 16S rRNA in vitro. nih.gov This finding suggests that the enzymatic machinery for ribothymidine synthesis may have a broader substrate scope than previously appreciated. tmRNA is involved in rescuing stalled ribosomes, and the presence of ribothymidine in its tRNA-like domain could be important for its structure and function.

The diverse world of ncRNAs includes long non-coding RNAs (lncRNAs), microRNAs (miRNAs), small nucleolar RNAs (snoRNAs), and circular RNAs (circRNAs), all of which play critical regulatory roles in gene expression. medigraphic.comacademie-sciences.fr Investigating the potential presence and functional significance of ribosylthymidine in these molecules is a key future direction. For instance, lncRNAs are known to fold into complex three-dimensional structures to interact with proteins and other nucleic acids; modifications like ribothymidine could play a role in stabilizing these structures or mediating specific interactions. mdpi.com

Investigation of Cross-Talk between Ribosylthymidine Metabolism and Other Cellular Pathways

The synthesis of ribothymidine is intrinsically linked to cellular metabolism, particularly one-carbon metabolism, through its reliance on the methyl donor S-adenosylmethionine (SAM). semanticscholar.org This connection places tRNA modifications at a critical intersection between translation and the metabolic state of the cell. semanticscholar.orgnih.gov Alterations in the levels of SAM can directly impact the efficiency of tRNA methylation, thereby influencing the rate and fidelity of protein synthesis. semanticscholar.org

The interplay between ribosylthymidine metabolism and other cellular pathways is an area of growing interest. For example, in some thermophilic organisms, the presence of other tRNA modifications can influence the subsequent formation of ribothymidine, indicating a hierarchical modification network. mdpi.com In Thermus thermophilus, the presence of m⁷G46 promotes the introduction of Gm18 and m¹A58, which in turn promotes the incorporation of m⁵s²U54, a derivative of ribothymidine. mdpi.com This suggests a coordinated response to environmental cues, such as temperature changes, that is mediated through the crosstalk of different tRNA modification pathways.

Furthermore, the enzymes involved in ribothymidine synthesis may have functions beyond their catalytic role. The E. coli TrmA enzyme, for instance, has been reported to act as an RNA chaperone, assisting in the proper folding of tRNA molecules independent of its methyltransferase activity. nih.gov This dual functionality points to a deeper integration of these enzymes into the broader cellular machinery for RNA processing and quality control. Understanding how these modification enzymes are regulated and how they, in turn, regulate other cellular processes will be a key area of future research.

Development of Advanced Probes and Inhibitors for this compound Modifying Enzymes

To further investigate the roles of ribosylthymidine and the enzymes that synthesize it, the development of specific chemical tools is essential. Advanced probes and inhibitors can be used to track enzyme activity in real-time, identify their substrates in complex biological samples, and modulate their function to study the downstream consequences.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active sites of specific enzymes. thermofisher.com These probes typically consist of a reactive group ("warhead") that targets a particular class of enzymes, a linker, and a tag (e.g., a fluorophore or biotin) for detection and enrichment. thermofisher.com While specific ABPs for ribosylthymidine modifying enzymes are still under development, the principles for their design are well-established from studies on other enzyme classes, such as kinases, proteases, and other methyltransferases. thermofisher.comnih.gov For example, analogs of the substrate (uridine in tRNA) or the cofactor (SAM) could be modified to act as covalent probes.

Q & A

Q. What are the validated methods for synthesizing and characterizing ribosylthymidine diphosphate in vitro?

this compound synthesis typically involves enzymatic phosphorylation of thymidine using kinases, followed by purification via ion-exchange chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity should be assessed using high-performance liquid chromatography (HPLC) with UV detection at 260 nm . Contradictions in purity assessments may arise from salt forms (e.g., monophosphate vs. diphosphate) or hydration states, necessitating thermogravimetric analysis (TGA) to quantify crystal water .

Q. How can researchers optimize detection protocols for this compound in biological matrices?

Detection in complex samples (e.g., cell lysates) requires enzymatic dephosphorylation to thymidine using alkaline phosphatase, followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Internal standards (e.g., isotopically labeled analogs) are critical for correcting matrix effects. Conflicting data may arise from phosphatase inhibitor incompatibility or incomplete enzymatic reactions; thus, validation should include spike-recovery experiments and parallelism testing .

Q. What experimental controls are essential for studying this compound stability under varying pH and temperature?

Stability studies should include:

- Buffer controls (e.g., Tris-HCl vs. phosphate buffers) to assess pH-dependent hydrolysis.

- Temperature gradients (4°C to 37°C) with time-course sampling.

- Chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Discrepancies in stability profiles often stem from trace metal contamination or buffer composition differences, requiring inductively coupled plasma mass spectrometry (ICP-MS) for metal analysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s role in nucleotide salvage pathways versus de novo synthesis?

Mechanistic studies should combine isotopic tracing (e.g., ¹⁴C-labeled thymidine) with genetic knockouts of salvage enzymes (e.g., thymidine kinase). Advanced flux balance analysis can quantify pathway contributions. Discrepancies may arise from cell-type-specific enzyme expression; thus, single-cell RNA sequencing or proteomic profiling is recommended to contextualize findings .

Q. What strategies are effective for elucidating the structural basis of this compound binding to viral polymerases?

Crystallography or cryo-EM of polymerase-diphosphate complexes is ideal. Mutagenesis of conserved binding residues (e.g., aspartate motifs) coupled with surface plasmon resonance (SPR) can validate binding energetics. Contradictions in binding affinities may stem from conformational flexibility; molecular dynamics simulations over microsecond timescales can address this .

Q. How can researchers differentiate between this compound’s metabolic incorporation into DNA versus RNA in vivo?

Dual-pulse labeling with ³H-thymidine (DNA-specific) and ¹³C-ribose (RNA-specific) followed by nucleoside digestion and LC-MS/MS analysis is effective. Data contradictions may arise from ribonucleotide reductase activity cross-talk; CRISPR-Cas9 silencing of RNR subunits can isolate pathways .

Methodological Considerations

Q. What analytical pitfalls occur when quantifying this compound in heterogeneous samples?

Common issues include:

- Co-elution with structurally similar nucleotides (e.g., deoxyadenosine diphosphate) in HPLC, resolved by using orthogonal columns (C18 vs. HILIC).

- Ion suppression in MS from phospholipids, mitigated by solid-phase extraction (SPE). Cross-validation with enzymatic assays (e.g., luciferase-based ATP detection) is advised to confirm specificity .

Q. How should researchers design kinetic assays for this compound-consuming enzymes?

Use continuous spectrophotometric assays (e.g., coupling to NADH oxidation) for real-time monitoring. Pre-steady-state kinetics with stopped-flow instruments can capture transient intermediates. Contradictions in Km values often stem from substrate depletion or non-Michaelis-Menten behavior; global fitting of progress curves is critical .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s cytotoxicity in cancer models?

Meta-analysis of transcriptomic datasets (e.g., GEO, TCGA) can identify context-dependent toxicity markers (e.g., TP53 status). Functional validation via CRISPR screens targeting nucleotide metabolism genes is essential. Discrepancies may reflect differential expression of nucleoside transporters (e.g., SLC29A1); thus, transporter profiling via qPCR or flow cytometry is recommended .

Q. What experimental frameworks reconcile this compound’s dual roles in DNA repair and apoptosis?

Integrated omics approaches (proteomics, metabolomics) combined with live-cell imaging of DNA damage foci (γH2AX staining) and caspase activation can delineate temporal and spatial roles. Contradictions may arise from cell cycle phase-specific effects; synchronization protocols (e.g., double thymidine block) are necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.